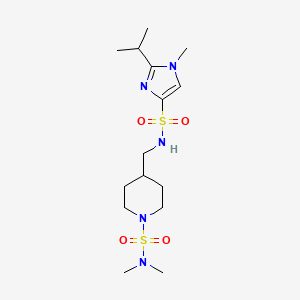
4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C15H29N5O4S2 and its molecular weight is 407.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-isopropyl-1-methyl-1H-imidazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that combines an imidazole core with a piperidine structure. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. This article examines the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of intermediates through the reaction of imidazole derivatives with sulfonyl chlorides. The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄S₂ |
| Molecular Weight | 366.46 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Imidazole, Sulfonamide, Piperidine |
The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition. Additionally, the imidazole ring may contribute to interactions with various biological targets, enhancing the compound's therapeutic potential.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against a variety of pathogens. For instance, compounds similar to this one have shown effective inhibition against resistant strains of bacteria, which is crucial in the context of increasing antibiotic resistance. A study demonstrated that related sulfonamides had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamides have been explored in various studies. For example, compounds containing an imidazole moiety have been shown to inhibit pro-inflammatory cytokine release in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A series of experiments evaluated the efficacy of related compounds on human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in IL-1β release, highlighting the anti-inflammatory potential of imidazole-based sulfonamides .
- Animal Models : In vivo studies using rodent models demonstrated that similar compounds could reduce inflammation markers and improve outcomes in models of arthritis and other inflammatory conditions .
Comparative Analysis
A comparative analysis with other sulfonamide derivatives reveals that while many share similar antimicrobial properties, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity.
| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|
| This compound | Low μM range | Significant reduction in IL-1β |
| 1-(3-thiophenyl)-sulfanilamide | Moderate μM range | Moderate |
| Methylimidazole sulfonamide | High nM range | High |
属性
IUPAC Name |
N,N-dimethyl-4-[[(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5O4S2/c1-12(2)15-17-14(11-19(15)5)25(21,22)16-10-13-6-8-20(9-7-13)26(23,24)18(3)4/h11-13,16H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVYXKOJHFFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














